2,3-Dimethyl-3H-imidazo[4,5-c]pyridine
Overview
Description
2,3-Dimethyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that consists of an imidazole ring fused with a pyridine moiety
Mechanism of Action
Target of Action
Imidazopyridines, a group to which this compound belongs, are known to interact with various cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .
Mode of Action
Imidazopyridines are known to exhibit diverse biological activities, including acting as gaba a receptor positive allosteric modulators . They can influence many cellular pathways, potentially altering the functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .
Biochemical Pathways
Imidazopyridines have been found to influence many biochemical pathways. For instance, they have been shown to induce cell cycle arrest at the G2/M phase, suggesting inhibitory activity on tubulin polymerization . They also activate Caspase-3 , and inhibit the PI3K/Akt/mTOR signaling pathway , which are crucial in regulating cell growth, proliferation, differentiation, and survival.
Pharmacokinetics
Their application improves selectivity, pharmacokinetics, metabolic stability, and reduces different side effects, including toxicity .
Result of Action
Imidazopyridines have been found to demonstrate different types of molecular mechanisms in the treatment of cancer .
Action Environment
It is known that some methods of synthesis of imidazopyridines suffer from disadvantages such as environmental damage, the use of strong acids, high temperatures, and use of toxic metal catalysts and hazardous reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine typically involves the condensation of pyridine-2,3-diamine with carboxylic acids or their equivalents under oxidative conditions . Another common method includes the reaction of pyridine-2,3-diamine with aldehydes . These reactions are often catalyzed by various agents to enhance yield and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale condensation reactions using optimized catalysts and reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the electronic properties of the compound, making it useful for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenated derivatives and alkylating agents are frequently employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives, which can have different electronic and steric properties, making them suitable for diverse applications .
Scientific Research Applications
2,3-Dimethyl-3H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Another fused heterocyclic compound with similar structural features but different biological activities.
Imidazo[1,2-a]pyridine: Known for its use in medicinal chemistry, particularly as a scaffold for drug development.
Imidazo[1,5-a]pyridine: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
2,3-Dimethyl-3H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the development of specialized materials and as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2,3-dimethylimidazo[4,5-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-10-7-3-4-9-5-8(7)11(6)2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKNQTHLYPTZLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481909 | |
Record name | 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52538-09-7 | |
Record name | 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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